Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
Description
Historical Context of High-Energy Phosphate (B84403) Compound Research
The journey to understanding Glycine (B1666218), N-[imino(phosphonoamino)methyl]-N-methyl- began long before its discovery. The foundational molecule, creatine (B1669601), was first identified in 1832 by the French scientist Michel Eugène Chevreul as an organic component of meat. creatineforhealth.com Later, in 1847, German scientist Justus von Liebig chemically characterized creatine as methylguanidino-acetic acid. creatineforhealth.com
The concept of "high-energy phosphate compounds" emerged as a central theme in bioenergetics in the early 20th century. The pivotal discovery of phosphocreatine (B42189) occurred in 1927, reported independently by two research groups: Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School. wikipedia.orgcreatineforhealth.comnih.gov Their work revealed a labile, phosphorus-containing compound in muscle that broke down during contraction and was resynthesized during recovery. nih.govcoventry.ac.uk A few years later, David Nachmansohn, working with Otto Meyerhof, further clarified the crucial role of phosphocreatine in cellular energy transactions. wikipedia.org This discovery was a landmark in biochemistry, establishing the principle of energy storage in specific chemical bonds that could be readily transferred to regenerate ATP.
| Year | Discovery/Event | Key Researcher(s) | Significance |
| 1832 | Discovery of Creatine | Michel Eugène Chevreul | Identified a new organic constituent of meat. creatineforhealth.com |
| 1847 | Chemical Identification of Creatine | Justus von Liebig | Determined the chemical structure of creatine. creatineforhealth.com |
| 1927 | Discovery of Phosphocreatine | Eggleton & Eggleton; Fiske & Subbarow | Independently discovered a key high-energy phosphate storage molecule in muscle. wikipedia.orgcreatineforhealth.com |
| ~1930 | Elucidation of Phosphocreatine's Role | David Nachmansohn | Contributed to understanding the compound's function in cellular energetics. wikipedia.org |
| 1939 | Link between Respiration and Phosphocreatine Production | Belitzer and Tsybakova | Showed that oxygen consumption in muscle was linked to the production of phosphocreatine, a foundational observation in quantitative bioenergetics. nih.gov |
Significance of Phosphocreatine in Cellular Bioenergetics
Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- is fundamental to maintaining energy homeostasis in cells with high and variable energy needs, such as skeletal muscle and brain tissue. wikipedia.orgdrugbank.com Its primary function is to act as a temporal energy buffer, rapidly replenishing ATP levels. nih.govcoventry.ac.uk This is accomplished through the phosphagen system, the fastest mechanism for ATP regeneration. thesportsedu.comacefitness.org
The core of this system is a reversible reaction catalyzed by the enzyme creatine kinase (CK). wikipedia.orgnih.gov During periods of high energy demand, such as the first 5 to 10 seconds of maximal exercise, phosphocreatine donates its high-energy phosphate group to ADP to instantly form ATP. wikipedia.orgcalstate.edu
PCr + ADP ↔ ATP + Cr
Conversely, during periods of rest or low effort when ATP is plentiful from other metabolic pathways like oxidative phosphorylation, the reaction is reversed, and excess ATP is used to re-phosphorylate creatine, thus regenerating the phosphocreatine pool. wikipedia.orgdrugbank.com This ability to both quickly regenerate ATP and store energy makes the phosphocreatine system a critical spatial and temporal buffer of ATP concentration. wikipedia.org The so-called phosphocreatine "shuttle" describes how this system also facilitates the transport of high-energy phosphate from the mitochondria, where it is generated, to the cytosol, where it is used by ATPases for cellular work. nih.gov
The significance of this system is highlighted by its capacity; while the human body contains a relatively small amount of ATP at any given moment, it recycles its entire body weight in ATP each day, a process heavily reliant on the phosphocreatine reserve. wikipedia.org The depletion of phosphocreatine stores is directly linked to muscle fatigue during short, intense bursts of activity. oxfordreference.com
Structural Basis for Bioactivity of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-
The bioactivity of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- is intrinsically linked to its molecular structure. It is a substituted amino acid containing a high-energy phosphate bond. wikipedia.org This specific linkage, a phosphoanhydride bond, is what allows the molecule to function as an effective energy donor. wikipedia.orgdroracle.ai
The term "high-energy" does not refer to the strength of the bond itself; breaking chemical bonds always requires energy. Instead, it refers to the significant amount of free energy that is released when the bond is hydrolyzed. wikipedia.org This large negative free energy change occurs because the products of the hydrolysis reaction (creatine and inorganic phosphate) are much more stable and exist at a lower energy state than the reactant phosphocreatine molecule. wikipedia.org This thermodynamic property makes the transfer of the phosphate group to ADP a highly favorable and exergonic reaction. drugbank.com The reversible nature of the creatine kinase reaction allows the cell to efficiently store this potential energy in the form of phosphocreatine, ready for immediate use. nih.gov
| Property | Value |
| IUPAC Name | N-Methyl-N-(phosphonocarbamimidoyl)glycine wikipedia.org |
| Molecular Formula | C4H10N3O5P epa.gov |
| Molecular Weight | 211.11 g/mol epa.gov |
| Function | Rapidly mobilizable reserve of high-energy phosphates wikipedia.org |
| Key Structural Feature | High-energy phosphoanhydride bond wikipedia.orgdroracle.ai |
Structure
3D Structure
Properties
IUPAC Name |
2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBBFCLWYRJSJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)(O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phosphocreatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67-07-2, 922-32-7 | |
| Record name | Phosphocreatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphocreatine, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phosphocreatine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Enzymology of the Creatine Kinase System and Glycine, N Imino Phosphonoamino Methyl N Methyl Interplay
Creatine (B1669601) Kinase Isoforms and Subcellular Localization
Creatine kinase exists in distinct isoforms with specific subcellular localizations, a key feature for its role in cellular energetics. redalyc.orgnih.gov These isoforms are broadly categorized into cytosolic and mitochondrial forms. researchgate.netnih.gov
The cytosolic isoforms of creatine kinase are dimeric enzymes composed of two types of subunits: M (muscle) and B (brain). wikipedia.org This allows for the formation of three different isoenzymes: MM-CK, BB-CK, and the hybrid MB-CK. wikipedia.org
MM-CK: This isoform is the predominant form in sarcomeric muscles, such as skeletal and cardiac muscle. wikipedia.orgredalyc.org Within muscle cells, MM-CK is not just freely distributed in the cytosol but is also specifically localized at sites of high ATP consumption. ethz.ch A significant portion of MM-CK is bound to the M-band of myofibrils and the sarcoplasmic reticulum membrane. unipd.it This strategic positioning allows for the efficient in situ regeneration of ATP required for muscle contraction and calcium pumping. wikipedia.orgunipd.it
BB-CK: The BB-CK isoform is primarily found in the brain and smooth muscle tissues. wikipedia.orgredalyc.org In the brain, it is crucial for maintaining energy levels required for neuronal and glial cell function. In smooth muscle, where energy demands are also significant, BB-CK plays a vital role in cellular energetics. redalyc.org
The tissue-specific expression of these cytosolic isoforms is a key diagnostic indicator. For instance, skeletal muscle is comprised of approximately 98% MM-CK and only 1% MB-CK, whereas the myocardium contains about 70% MM-CK and 25-30% MB-CK. wikipedia.orgresearchgate.net
| Isoform | Composition | Primary Tissue Localization | Subcellular Localization |
|---|---|---|---|
| MM-CK | Dimer of two M subunits | Skeletal and Cardiac Muscle | M-band of myofibrils, Sarcoplasmic Reticulum |
| BB-CK | Dimer of two B subunits | Brain, Smooth Muscle | Cytosol |
| MB-CK | Dimer of one M and one B subunit | Cardiac Muscle | Cytosol |
Mitochondrial creatine kinase (Mi-CK) is located in the mitochondrial intermembrane space, where it is functionally coupled to ATP production via oxidative phosphorylation. wikipedia.orgnih.gov There are two isoforms of Mi-CK: the ubiquitous Mi-CK (u-MiCK) found in non-muscle tissues like the brain and the sarcomeric Mi-CK (s-MiCK) present in cardiac and skeletal muscle. wikipedia.org
Mi-CK typically exists as an octamer, which can dissociate into dimers. redalyc.orgredalyc.org This octameric structure is believed to play a role in its interaction with mitochondrial membranes, facilitating the channeling of newly synthesized ATP from the adenine (B156593) nucleotide translocase (ANT) to be converted into phosphocreatine (B42189). researchgate.net This process is a cornerstone of the phosphocreatine shuttle, which transports high-energy phosphates from the mitochondria to the cytosol. wikipedia.org
| Isoform | Quaternary Structure | Primary Tissue Localization | Subcellular Localization |
|---|---|---|---|
| u-MiCK (ubiquitous) | Octamer/Dimer | Brain, Smooth Muscle, Kidney | Mitochondrial Intermembrane Space |
| s-MiCK (sarcomeric) | Octamer/Dimer | Cardiac and Skeletal Muscle | Mitochondrial Intermembrane Space |
Molecular Mechanisms of CK Catalysis
The catalytic activity of creatine kinase is central to its physiological function, involving the reversible transfer of a phosphoryl group.
The fundamental reaction catalyzed by creatine kinase is the reversible transfer of the γ-phosphoryl group of ATP to the guanidino group of creatine, forming phosphocreatine and ADP. redalyc.orgnih.govredalyc.org The reaction can be represented as:
Creatine + MgATP ↔ Phosphocreatine + MgADP + H+
This reaction is near-equilibrium, allowing CK to effectively buffer cellular ATP levels. redalyc.org During periods of high energy demand, the reaction proceeds in the forward direction (ATP synthesis), utilizing the phosphocreatine reservoir. youtube.com Conversely, during periods of rest or low energy demand when ATP is plentiful from oxidative phosphorylation, the reverse reaction replenishes the phosphocreatine stores. youtube.com The thermodynamics of the reaction slightly favor the formation of phosphocreatine. nih.gov
The active site of creatine kinase is a highly specific environment that facilitates the phosphotransfer reaction. Structural studies have revealed key amino acid residues involved in substrate binding and catalysis. researchgate.net For instance, a conserved cysteine residue is present in the active site, although it is not essential for catalysis, it is important for the synergistic binding of substrates. researchgate.net
Histidine residues within the active site have been shown to play a crucial role. nih.gov Specifically, His 61, located on a flexible loop, is thought to be important for the catalytic reaction, while His 92 and His 186 are involved in the binding of creatine and ATP. nih.gov The binding of substrates induces a conformational change in the enzyme, bringing the reactive groups into close proximity for the phosphoryl transfer to occur. researchgate.net
Functional Coupling and Compartmentation
The efficiency of the creatine kinase system relies heavily on the principle of functional coupling and the compartmentation of its isoforms. nih.govresearchgate.net This organization ensures that ATP is regenerated at the precise locations where it is consumed, preventing large fluctuations in global cellular adenine nucleotide concentrations. nih.gov
The "phosphocreatine shuttle" or "phosphocreatine circuit" model describes this integrated system. wikipedia.org In this model, Mi-CK, functionally coupled to ATP synthesis in the mitochondria, generates phosphocreatine. researchgate.net This phosphocreatine then diffuses through the cytosol to sites of high energy utilization, such as the myofibrils and the sarcoplasmic reticulum. wikipedia.org At these locations, cytosolic CK isoforms, which are functionally coupled to ATPases (e.g., myosin ATPase and Ca2+-ATPase), catalyze the regeneration of ATP from phosphocreatine and ADP. wikipedia.orgnih.gov The creatine produced then diffuses back to the mitochondria to be re-phosphorylated, completing the circuit. researchgate.net This system of energy channeling is crucial for maintaining cellular energy homeostasis and supporting the function of high-energy-demanding tissues. nih.gov
Regulation of Creatine Kinase Activity
The activity of creatine kinase is tightly regulated to match cellular energy status. This regulation occurs through multiple mechanisms, including the availability of its substrates and products, post-translational modifications, and the influence of the local chemical environment.
The reversible nature of the creatine kinase reaction itself provides a primary level of regulation. wikipedia.org The enzyme's activity is driven by the relative concentrations of its substrates and products: ATP, creatine, phosphocreatine, and ADP. wikipedia.org During periods of high energy demand, the hydrolysis of ATP leads to an increase in ADP concentration. wikipedia.org This rise in ADP shifts the equilibrium of the CK reaction towards the production of ATP from phosphocreatine, thus rapidly buffering the ATP pool. wikipedia.org Conversely, during periods of rest when ATP is plentiful from oxidative phosphorylation and glycolysis, the reaction favors the synthesis of phosphocreatine, replenishing this energy reservoir. wikipedia.org This dynamic interplay ensures that the ATP/ADP ratio is maintained at a high level, which is critical for cellular function. nih.gov
While the primary regulation is through substrate availability, which can be seen as a form of mass action, the adenine nucleotides also exert allosteric control. For instance, an increase in MgADP under cellular stress can stabilize ATP-sensitive potassium (KATP) channels in a conformation that reduces their sensitivity to ATP, an example of allosteric regulation within the broader energy-sensing network where CK is a key player. nih.gov
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis and are a key mechanism for regulating enzyme activity. wikipedia.orgthermofisher.com Creatine kinase is subject to several PTMs that impact its function.
Phosphorylation: CK activity can be modulated by phosphorylation. AMP-activated kinase (AMPK), a central energy sensor, has been suggested to regulate CK through phosphorylation at a serine residue. researchgate.net Studies involving site-directed mutagenesis, where serine-199 was changed to glutamate to mimic phosphorylation, resulted in a significant reduction in the catalytic rate, suggesting this is a key regulatory site. researchgate.net Furthermore, phosphorylation of brain-type creatine kinase (CKB) by protein kinase C has been shown to increase its enzymatic activity, primarily by decreasing the Km for phosphocreatine. nih.gov This activation may serve to maintain ATP balance when a protein kinase C signaling pathway is stimulated. nih.gov
Isoform Conversion: In the bloodstream, the MM isoenzyme of creatine kinase undergoes a post-translational modification where the C-terminal lysine residue is successively removed from each M subunit. nih.gov This process, mediated by carboxypeptidases, converts the tissue form (MM-A) into more acidic isoforms (MM-B and MM-C), which can be distinguished by their isoelectric points. nih.gov
Table 2: Examples of Post-Translational Modifications of Creatine Kinase
| Modification | Modifying Enzyme/Process | Effect on CK Activity |
|---|---|---|
| Phosphorylation | AMP-activated kinase (AMPK) | Suggests a regulatory role, with mimicry leading to reduced activity. researchgate.net |
| Phosphorylation | Protein Kinase C | Increases activity by decreasing the Km for phosphocreatine. nih.gov |
The catalytic activity of creatine kinase is highly sensitive to the pH and the ionic composition of its environment.
pH: The forward reaction of creatine kinase (ATP synthesis) shows a distinct pH optimum. In vitro studies have demonstrated an optimal pH of 7.7 for this reaction. nih.gov The rate of the CK reaction is severely reduced as the pH falls. nih.gov For instance, the forward rate constant increases linearly as the pH rises from 6.0 to 7.4, with very low flux observed between pH 6.0 and 6.5. nih.gov This is physiologically relevant, as intense exercise can cause a drop in intracellular pH, which would in turn impact the capacity of the CK system to buffer ATP. biologists.com The apparent equilibrium constant (K') of the CK reaction is also highly dependent on pH; a drop from pH 7.2 to 6.2 can change the K' by nearly an order of magnitude. biologists.com
Ionic Environment: Divalent metal ions are crucial for the CK reaction, as the true substrate for the enzyme is the Mg-ATP complex. nih.gov Therefore, the concentration of free magnesium ions (Mg2+) is a key factor influencing CK kinetics. biologists.com The apparent equilibrium constant of the reaction must be adjusted for both the intracellular pH and the free Mg2+ concentration to accurately assess cellular bioenergetics. biologists.com Other ions can also affect CK activity. For example, lead ions (Pb2+) have been shown to cause a significant decrease in CK activity at concentrations between 10 to 25 mM, leading to complete inactivation at higher concentrations. nih.gov
Table 3: Environmental Factors Affecting Creatine Kinase (CK) Kinetics
| Factor | Effect | Reference |
|---|---|---|
| pH | Optimal pH for the forward reaction is ~7.7. Activity decreases significantly in acidic conditions. | nih.govnih.gov |
| Free [Mg2+] | Essential for forming the Mg-ATP substrate. Affects the apparent equilibrium constant. | biologists.com |
| Other Ions (e.g., Pb2+) | Can act as inhibitors, reducing or eliminating enzyme activity. | nih.gov |
Physiological Roles and Cellular Functions of Glycine, N Imino Phosphonoamino Methyl N Methyl
Temporal Energy Buffering
The principal and most well-understood role of Glycine (B1666218), N-[imino(phosphonoamino)methyl]-N-methyl- is to act as a temporal energy buffer. taylorandfrancis.comtennessee.eduresearchgate.net This function is critical during periods of high-energy demand when the rate of adenosine (B11128) triphosphate (ATP) consumption exceeds its rate of production through primary metabolic pathways like oxidative phosphorylation. drinkharlo.com The phosphocreatine (B42189) system provides a rapid reserve of high-energy phosphates to ensure cellular function is maintained. nih.gov
Rapid ATP Regeneration from ADP
Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- serves as a readily available reservoir of a high-energy phosphate (B84403) group. drinkharlo.com During intense metabolic activity, such as muscle contraction, ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) to release energy. drinkharlo.comwikipedia.org As ADP levels rise, the enzyme creatine (B1669601) kinase catalyzes the transfer of the phosphate group from phosphocreatine to ADP, rapidly regenerating ATP. wikipedia.orgwikipedia.orgscite.ai This reaction is crucial for providing immediate energy for short, intense activities, sustaining muscle function for the initial 5 to 10 seconds of maximal effort. researchgate.netdrinkharlo.comwikipedia.org The reaction, catalyzed by creatine kinase, is as follows:
Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- + ADP ⇌ Creatine + ATP drinkharlo.comwikipedia.org
This rapid re-synthesis of ATP ensures that the energy currency of the cell is readily available to power cellular processes without delay. drinkharlo.comscite.ai
Maintenance of ATP/ADP Ratio
By rapidly re-phosphorylating ADP to ATP, the Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- system plays a critical role in maintaining a high cellular ATP/ADP ratio. taylorandfrancis.comtennessee.edu A high ATP/ADP ratio is essential for the thermodynamic efficiency of many cellular reactions and for preventing the activation of metabolic pathways that signal low energy status. This buffering capacity ensures that the concentration of ATP remains relatively stable, even during significant fluctuations in energy demand, thereby protecting the cell from energy depletion and potential damage. drinkharlo.comwikipedia.org This stabilization of the ATP pool is vital for the proper functioning of ATP-dependent enzymes and ion pumps. taylorandfrancis.com
Spatial Energy Transport (Phosphocreatine Shuttle)
Beyond its role as a temporal buffer, Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- is a key component of an intricate energy transport system known as the phosphocreatine shuttle. taylorandfrancis.comphysiology.org This shuttle facilitates the efficient transfer of high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (e.g., myofibrils in muscle cells). physiology.org
High-Energy Phosphate Translocation from Production to Utilization Sites
The phosphocreatine shuttle involves distinct isoforms of creatine kinase located in different cellular compartments. taylorandfrancis.com Within the mitochondria, mitochondrial creatine kinase (Mi-CK) utilizes newly synthesized ATP from oxidative phosphorylation to convert creatine into phosphocreatine. taylorandfrancis.com This newly formed Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- then diffuses out of the mitochondria and across the cytoplasm to locations of high energy consumption. physiology.org At these sites, cytosolic creatine kinase isoforms catalyze the reverse reaction, transferring the phosphate group from phosphocreatine back to ADP to regenerate ATP locally, directly fueling processes like muscle contraction. taylorandfrancis.com The resulting free creatine then diffuses back to the mitochondria to complete the cycle.
| Step | Location | Enzyme | Reaction | Purpose |
|---|---|---|---|---|
| 1 | Mitochondria | Mitochondrial Creatine Kinase (Mi-CK) | Creatine + ATP → Phosphocreatine + ADP | Captures high-energy phosphate from newly synthesized ATP |
| 2 | Cytoplasm | N/A (Diffusion) | Phosphocreatine moves from mitochondria to site of use | Transports energy across the cell |
| 3 | Site of ATP Utilization (e.g., Myofibrils) | Cytosolic Creatine Kinase | Phosphocreatine + ADP → Creatine + ATP | Regenerates ATP locally for immediate use |
| 4 | Cytoplasm | N/A (Diffusion) | Creatine moves from site of use back to mitochondria | Returns substrate to complete the shuttle |
Overcoming Diffusion Limitations of ATP/ADP
The phosphocreatine shuttle is particularly important for overcoming the diffusion limitations of ATP and ADP within the crowded cellular environment. taylorandfrancis.com Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- and creatine are smaller and more mobile molecules than ATP and ADP, allowing them to diffuse more rapidly through the cytosol. wikipedia.org This facilitated diffusion ensures that high-energy phosphates can be transported more efficiently over longer distances within the cell than if the cell relied solely on the diffusion of adenine (B156593) nucleotides. wikipedia.org Research has shown that in the absence of this shuttle, there is a decreased diffusivity of ADP, which can impair the regulation of mitochondrial respiration.
Metabolic Regulation and Signal Transduction
The Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- system also participates in metabolic regulation and signal transduction, influencing cellular processes beyond direct energy provision. taylorandfrancis.comtennessee.edu
Modulation of Glycolysis and Oxidative Phosphorylation
Phosphocreatine is a central component of the phosphocreatine shuttle, an intracellular system that facilitates the transport of high-energy phosphate from sites of production—primarily mitochondria via oxidative phosphorylation and the cytoplasm via glycolysis—to sites of utilization. tennessee.eduwikipedia.org In the mitochondria, where adenosine triphosphate (ATP) concentrations are high due to oxidative phosphorylation, the enzyme mitochondrial creatine kinase promotes the formation of phosphocreatine from creatine and ATP. tennessee.eduwikipedia.org This newly synthesized phosphocreatine then diffuses through the cytoplasm to locations of high energy consumption, such as the myofibrils in muscle cells. wikipedia.org
During periods of intense metabolic activity, such as maximal exercise, the degradation of phosphocreatine and glycogen (B147801) via glycolysis provides the majority of the ATP required to fuel cellular work. researchgate.net Oxidative phosphorylation also contributes significantly, accounting for approximately 25-30% of the total energy turnover during a 30-second bout of maximal isokinetic cycling. researchgate.net The rapid regeneration of phosphocreatine following its use is believed to be predominantly driven by oxidative metabolism, highlighting the tight coupling between the phosphocreatine system and mitochondrial respiration. tennessee.edu By rapidly re-phosphorylating adenosine diphosphate (ADP) into ATP at the point of energy use, the phosphocreatine system helps maintain a low local concentration of ADP, which is crucial for preventing the inhibition of key enzymes like myosin ATPases. tennessee.edu The phosphocreatine system, anaerobic glycolysis, and oxidative phosphorylation are the three primary energy systems that support cellular function. quizlet.comquizlet.com
Table 1: Contribution of Energy Systems to ATP Turnover During Maximal Exercise
| Energy System | Contribution to ATP Turnover (30 sec maximal exercise) |
| Phosphocreatine & Glycolysis | Majority |
| Oxidative Phosphorylation | 25% - 30% researchgate.net |
Regulation of Inorganic Phosphate and Proton Homeostasis
The hydrolysis of ATP to fuel cellular processes releases ADP, inorganic phosphate (Pi), and protons (H+). tennessee.eduquora.com The phosphocreatine system plays a vital role in maintaining both phosphate and proton homeostasis. The breakdown of phosphocreatine to regenerate ATP from ADP is a reaction that consumes a proton. tennessee.edu This action provides a significant buffering capacity within the cell, counteracting the accumulation of H+ ions that results from both ATP hydrolysis and anaerobic glycolysis. tennessee.edu This buffering helps to maintain a stable intracellular pH, which is essential for normal enzymatic function and cellular processes.
Research has demonstrated that an elevated availability of phosphocreatine leads to a lower accumulation of inorganic phosphate and a higher, more stable muscle pH during intense, intermittent exercise. researchgate.net A strong correlation exists between the restoration of muscle power output during exercise and the pre-exercise concentrations of phosphocreatine and inorganic phosphate, as well as intracellular pH. researchgate.net The phosphocreatine shuttle is also directly involved in phosphate homeostasis by facilitating the movement of high-energy phosphate from the mitochondria; this process is linked to the transport of inorganic phosphate back into the mitochondrial matrix, where it is used for the synthesis of ATP by oxidative phosphorylation. wikipedia.org
Table 2: Effects of Creatine Supplementation on Muscle Metabolism During Intermittent Maximal Exercise
| Parameter | Observed Effect |
| Muscle Power Output | ~5% increase researchgate.net |
| Phosphocreatine Resynthesis | Increased researchgate.net |
| Inorganic Phosphate (Pi) Accumulation | Lowered researchgate.net |
| Muscle pH | Higher (less acidic) researchgate.net |
Interaction with Cellular Signaling Pathways (e.g., Thrombin Receptor)
The phosphocreatine system is not only involved in bulk energy provision but also in localized energy transfer for specific cellular signaling events. A notable example is its interaction with the Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor for the coagulation protease thrombin. nih.govpnas.org Studies have identified a direct physical interaction between the cytoplasmic tail of PAR-1 and the brain isoform of creatine kinase (CKB), the enzyme responsible for the phosphocreatine reaction. nih.govpnas.orgresearchgate.net
This colocalization suggests that CKB is strategically positioned to provide a dedicated, localized supply of ATP to power the signaling cascade initiated by thrombin binding. nih.govpnas.org Activation of PAR-1 by thrombin triggers rapid, energy-dependent changes in the actin cytoskeleton, leading to alterations in cell morphology. nih.govpnas.org The ATP generated by the bound CKB is believed to be essential for these cytoskeletal rearrangements. pnas.org Experimental reduction of CKB levels or inhibition of its enzymatic activity was shown to impede PAR-1-mediated cellular shape changes and to block a downstream signaling pathway involving the small G protein RhoA, which is a key regulator of the cytoskeleton. nih.govpnas.orggoogle.com Interestingly, this inhibition did not affect other aspects of thrombin signaling, such as the release of intracellular calcium, indicating a specific role for CKB in powering the cytoskeletal response. nih.govpnas.org
Role in Oxidative Stress Response and Mitochondrial Integrity
Phosphocreatine and its precursor, creatine, are increasingly recognized for their roles in cellular protection, particularly in mitigating oxidative stress and preserving mitochondrial function. nih.govnih.govnih.gov Mitochondria are a primary source of reactive oxygen species (ROS), and damage to these organelles is implicated in a wide range of cellular dysfunctions. nih.govmdpi.com
Direct and Indirect Antioxidant Properties
The protective effects of the creatine/phosphocreatine system against oxidative stress are mediated through both direct and indirect mechanisms. nih.gov Direct antioxidant activity has been observed, with studies indicating that creatine can scavenge reactive species such as the superoxide (B77818) radical and peroxynitrite. researchgate.net In cell-free experiments, creatine demonstrated a direct scavenging effect on superoxide radicals. researchgate.net The antioxidant properties may also be partly attributable to its constituent amino acids: arginine, glycine, and methionine. nih.govfrontiersin.org
Indirectly, the system exerts an antioxidant effect by enhancing the cell's energetic state. nih.gov By ensuring a robust supply of ATP, it helps maintain the function of ATP-dependent systems that combat oxidative stress and supports the stability of cellular and mitochondrial membranes. nih.govmdpi.com Furthermore, there is evidence that creatine can increase the activity of endogenous antioxidant enzymes. nih.gov
Protection against Reactive Oxygen Species (ROS) Formation
The phosphocreatine system plays a significant role in preventing the excessive formation of ROS. A primary mechanism for this is through the activity of mitochondrial creatine kinase (mt-CK). nih.gov The ADP-recycling activity of mt-CK, as it generates phosphocreatine, helps to maintain a steady state of respiration and prevents the mitochondrial hyperpolarization that can lead to increased electron leakage and ROS production. nih.gov By buffering the cellular energy state, the system helps cells withstand ischemic or hypoxic conditions that would otherwise lead to mitochondrial dysfunction and a surge in ROS. mdpi.com Research has shown that increasing the intracellular creatine pool can lead to a significant reduction in ROS content in skeletal muscle, an effect attributed to the direct scavenging of superoxide radicals. researchgate.net This protective action extends to safeguarding critical cellular components, including mitochondrial DNA (mtDNA) and RNA, from oxidative damage. nih.gov
Table 3: Attenuation of Reactive Oxygen Species (ROS) in Skeletal Muscle
| Muscle Type | Reduction in ROS Content |
| Soleus | 41.0% researchgate.net |
| Extensor Digitorum Longus (EDL) | 33.7% researchgate.net |
Stabilization of Mitochondrial Membranes
Maintaining the structural and functional integrity of mitochondria is paramount for cell health, and the phosphocreatine system contributes significantly to this. nih.gov The octameric (eight-subunit) form of mitochondrial creatine kinase is known to physically associate with and stabilize mitochondrial membranes, particularly at the contact sites between the inner and outer membranes. nih.gov This structural reinforcement increases the resistance of mitochondria to damage from insults like ROS or hypoxia. nih.gov
By preserving mitochondrial function, the system helps to maintain the mitochondrial membrane potential, which is essential for efficient ATP production. nih.gov It has also been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose prolonged opening can lead to mitochondrial swelling, rupture, and the initiation of cell death pathways. nih.govmdpi.com This stabilization of mitochondrial membranes is a key aspect of the cytoprotective effects attributed to Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-.
Table 4: Neuroprotective Effects of Creatine and Phosphocreatine (PCr) Against 6-OHDA-Induced Toxicity in an In Vitro Parkinson's Model
| Compound (at 5 mM) | Increase in Cell Survival |
| Creatine | 24.6% nih.gov |
| Phosphocreatine (PCr) | 26.4% nih.gov |
Attenuation of Apoptosis
Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- plays a significant role in protecting cells from apoptosis, or programmed cell death. Its anti-apoptotic effects are primarily linked to its function in maintaining cellular energy homeostasis and mitochondrial integrity. A compromise in the phosphocreatine/creatine kinase system has been associated with increased susceptibility to cellular damage. nih.gov
Mitochondria are central to the apoptotic process. Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- helps to stabilize mitochondrial function, thereby preventing the release of pro-apoptotic factors. Studies have shown that maintaining adequate levels of this compound can inhibit the apoptotic cascade. For instance, research on exercise-induced apoptosis indicates that supplementation which increases the availability of creatine and subsequently phosphocreatine can prevent the rise of apoptotic markers such as caspase-3, caspase-9, and p53.
One proposed mechanism for this protective effect is the stabilization of the mitochondrial permeability transition pore (PTP). The opening of the PTP is a critical event in apoptosis, leading to the release of cytochrome c and other factors that trigger the caspase cascade. By ensuring a steady supply of ATP, Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- helps maintain the mitochondrial membrane potential, making the pore less likely to open even under cellular stress.
Table 1: Effect of Creatine Supplementation on Apoptotic Markers After Strenuous Exercise
| Marker | Placebo Group (Post-Exercise) | Creatine Group (Post-Exercise) | Outcome |
| Caspase-3 | Significant Increase | No noticeable change | Prevention of increase |
| Caspase-9 | Significant Increase | No noticeable change | Prevention of increase |
| p53 | Significant Increase | No noticeable change | Prevention of increase |
| Bax | Significant Increase | No noticeable change | Prevention of increase |
| Bcl-2 | Unchanged | Substantial Increase | Upregulation of anti-apoptotic factor |
This table summarizes typical findings from studies investigating the effect of creatine supplementation on exercise-induced apoptosis, where creatine is converted to Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- in the cell.
Membrane Stabilization Effects
Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- contributes to the stabilization of cellular membranes, a function distinct from its role in energy metabolism. This effect is thought to arise from direct molecular interactions between the phosphocreatine molecule and membrane phospholipids. plos.org
Biophysical studies have demonstrated that Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- can directly bind to phospholipid membranes. This interaction leads to increased membrane packing and stabilization of the lipid bilayer. The proposed mechanism involves electrostatic interactions between the negatively charged phosphate group of the molecule and the polar head groups of phospholipids. This interaction can alter the physical properties of the membrane, making it more resistant to various forms of stress.
Experimental evidence supports this membrane-protective role. For example, Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- has been shown to protect red blood cells from hemolysis induced by various stressors, including oxidative agents like doxorubicin, hypoosmotic stress, and detergents like saponin. plos.org This protective effect is not observed with glucose or glucose-6-phosphate, suggesting a specific action of the phosphocreatine molecule. plos.org This stabilization is crucial for cellular homeostasis, particularly in tissues subjected to ischemic conditions where membrane integrity is compromised.
Table 2: Protective Effect of Phosphocreatine Against Induced Hemolysis
| Inducing Agent | Condition | Outcome without Phosphocreatine | Outcome with 50 mM Phosphocreatine |
| Doxorubicin (300 µM) | Oxidative Stress | Significant Hemolysis | Efficient Protection |
| Hypoosmotic Stress (200 mOsm) | Osmotic Stress | Significant Hemolysis | Efficient Protection |
| Saponin (1-10 µg/ml) | Detergent Action | Significant Hemolysis | Efficient Protection |
This table is based on findings from in vitro studies on red blood cells, demonstrating the membrane-stabilizing effects of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-. plos.org
Role of Glycine, N Imino Phosphonoamino Methyl N Methyl in Specific Biological Systems
Skeletal Muscle Bioenergetics
The phosphocreatine (B42189) system is fundamental to the bioenergetics of skeletal muscle, providing a rapid means of ATP regeneration during intense physical activity. nih.govnih.gov This system is essential for maintaining the energy supply required for muscle contraction and for managing the metabolic stress associated with strenuous exercise.
During the initial phase of high-intensity muscle contraction, the demand for ATP surpasses the rate at which it can be produced through glycolysis and oxidative phosphorylation. quora.com In these first few seconds, typically up to 10-15 seconds, the phosphocreatine system is the primary source of ATP regeneration. medicopublication.comlumenlearning.comnih.gov Phosphocreatine anaerobically donates its phosphate (B84403) group to adenosine (B11128) diphosphate (B83284) (ADP) in a reaction catalyzed by creatine (B1669601) kinase, thus rapidly replenishing ATP stores. wikipedia.orgdrugbank.com This immediate energy provision is crucial for short, explosive activities like sprinting and weightlifting. medicopublication.comdrinkharlo.com
The phosphocreatine system acts as an energy buffer, maintaining ATP levels and delaying the onset of fatigue. quora.com The total energy available from stored ATP and phosphocreatine is sufficient for very short-duration, high-intensity exercises. medicopublication.com Once the phosphocreatine stores are significantly depleted, the muscle must rely on other, slower metabolic pathways for ATP production. nih.gov
| Energy System | Maximal Rate of ATP Regeneration (mmol/kg dry muscle/s) | Time to Maximal Rate |
|---|---|---|
| Phosphagen (Phosphocreatine) | ~9.0 | Instantaneous |
| Glycolysis | ~4.0 | 5-10 seconds |
| Oxidative Phosphorylation | ~1.5 | >1 minute |
Muscle fatigue during high-intensity exercise is a complex phenomenon with multiple contributing factors. The depletion of phosphocreatine is closely associated with the decline in power output. bohrium.com As phosphocreatine levels fall, the ability to rapidly regenerate ATP is compromised, leading to an accumulation of ADP and inorganic phosphate (Pi), which can directly inhibit muscle contraction.
Following a bout of intense exercise, the resynthesis of phosphocreatine is a critical component of recovery. clevelandclinic.org This process is primarily aerobic, relying on ATP produced through oxidative phosphorylation to rephosphorylate creatine. bohrium.com The recovery of phosphocreatine stores allows for subsequent bouts of high-intensity activity. quora.com The rate of phosphocreatine resynthesis is influenced by factors such as the extent of its depletion, muscle pH, and the individual's aerobic capacity. bohrium.com Some studies have observed a "phosphocreatine overshoot," where its concentration transiently exceeds pre-exercise levels during recovery, which may be linked to significant muscle acidification during the exercise. nih.gov
Myocardial Function and Energetics
The heart is a continuously working muscle with an exceptionally high and constant energy demand. The phosphocreatine system is integral to maintaining the energetic stability of the myocardium, ensuring a consistent supply of ATP for cardiac contraction and ion pumping. nih.goveinstein.br
In the heart, the phosphocreatine system plays a crucial role in maintaining ATP homeostasis. coventry.ac.uk It acts as an energy shuttle, transferring high-energy phosphate from the mitochondria, where ATP is produced via oxidative phosphorylation, to the myofibrils, where ATP is consumed for contraction. einstein.br This "phosphocreatine shuttle" ensures that ATP levels at the sites of utilization remain stable, even during fluctuations in workload. researchgate.net A decrease in the myocardial phosphocreatine to ATP ratio is often observed in conditions of cardiac stress and is considered a predictor of mortality in patients with dilated cardiomyopathy. ahajournals.org
| Compound | Typical Concentration in Healthy Myocardium (mM) |
|---|---|
| Phosphocreatine (PCr) | ~10-20 |
| Adenosine Triphosphate (ATP) | ~5-10 |
During myocardial ischemia (reduced blood flow) and hypoxia (reduced oxygen supply), the production of ATP via oxidative phosphorylation is severely impaired. nih.gov In these conditions, the phosphocreatine stores serve as an immediate energy reserve, buffering the fall in ATP levels and helping to preserve myocardial function. nih.gov Studies in animal models have shown that the depletion of phosphocreatine is a key event in the progression of ischemic injury. nih.gov
Administration of exogenous phosphocreatine has been investigated as a cardioprotective strategy in various experimental models of cardiac ischemia. cdnsciencepub.com Research indicates that phosphocreatine can help restore high-energy phosphate levels, attenuate metabolic stress, and preserve myocardial function during ischemic events. cdc.govnih.gov For instance, in a rat model of off-pump coronary revascularization, pre-ischemic administration of phosphocreatine was shown to preserve myocardial function and maintain higher cellular ATP levels compared to controls. nih.gov Furthermore, combining phosphocreatine post-treatment with ischemic post-conditioning has been found to enhance myocardial protection in rat hearts subjected to ischemia/reperfusion injury, possibly by inhibiting inflammation and activating pro-survival signaling pathways. jocmr.org
Brain Metabolism and Neuroprotection
The brain, like muscle and heart tissue, has a high and dynamic energy requirement to maintain neuronal function, including ion gradients and neurotransmission. wikipedia.orgdrugbank.com The phosphocreatine system is a vital component of brain energy metabolism, providing a rapid energy buffer to support neuronal activity. wikipedia.orgclevelandclinic.org
Phosphocreatine plays a significant role in neuroprotection by helping to maintain ATP homeostasis during periods of metabolic stress, such as ischemia or hypoxia. nih.gov A reduction in brain phosphocreatine is a factor in several neurological diseases. healthline.com
Experimental studies have demonstrated the neuroprotective effects of phosphocreatine. In in vitro models using rat hippocampal slices, increasing the neuronal store of phosphocreatine through creatine treatment enhanced resistance to anoxic and ischemic damage by delaying anoxic depolarization. nih.gov In cultured neurons, phosphocreatine has been shown to protect against cell death induced by excitotoxicity and metabolic inhibitors. nih.gov These neuroprotective properties are thought to be primarily due to the enhancement of cytoplasmic high-energy phosphates. nih.govresearchgate.net While creatine, the precursor to phosphocreatine, crosses the blood-brain barrier poorly, studies have shown that its administration can increase cerebral phosphocreatine and offer therapeutic benefits in models of ischemic damage. nih.gov
Cerebral Energy Buffering
The brain is a highly metabolically active organ, accounting for approximately 20% of the body's total energy consumption. nih.gov To maintain constant and high rates of activity, the brain relies on an efficient energy-buffering system, in which Glycine (B1666218), N-[imino(phosphonoamino)methyl]-N-methyl- plays a crucial role. wikipedia.orgnih.gov This compound acts as a temporal and spatial energy buffer, ensuring that the intracellular levels of adenosine triphosphate (ATP) are maintained during periods of high-energy demand. wikipedia.orgnih.gov
The creatine kinase/phosphocreatine system helps to rapidly regenerate ATP from adenosine diphosphate (ADP), a product of energy consumption. drugbank.comdrinkharlo.com This rapid recycling is essential for powering neuronal activities, including synaptic transmission and maintaining ion gradients. drinkharlo.com Research has shown that the concentration of phosphocreatine in the brain is significant, highlighting its importance in cerebral energy homeostasis. nih.gov Studies in humans have demonstrated that oral creatine supplementation can increase the brain's stores of phosphocreatine, which may enhance the brain's ability to buffer energy. nih.govnih.gov This enhancement is particularly relevant under conditions of metabolic stress, such as sleep deprivation or mental fatigue, where it has been shown to improve cognitive performance. nih.gov The ability of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- to support brain energy metabolism is a key factor in neuronal health and function. drinkharlo.com
| Function | Impact of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | Reference |
|---|---|---|
| ATP Recycling | Enhances the efficiency of ATP regeneration from ADP. | drinkharlo.com |
| Synaptic Health | Supports the high-energy demands of synaptic transmission. | drinkharlo.com |
| Cognitive Function | Improves cognitive processing, especially under metabolically stressful conditions. | nih.govdrinkharlo.com |
| Energy Buffering | Acts as a high-energy phosphate buffer to maintain ATP levels. | wikipedia.orgnih.gov |
Role in Mitochondrial Dysfunction and Oxidative Stress in Neurological Models
Mitochondrial dysfunction and the resultant oxidative stress are implicated in the pathophysiology of numerous neurodegenerative diseases. nih.gov Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- has demonstrated neuroprotective effects in various neurological models by addressing these cellular impairments. nih.govresearchgate.net
The compound's primary role in energy buffering is intrinsically linked to mitochondrial function. By facilitating the efficient use of ATP, phosphocreatine helps to reduce the load on mitochondria, which can in turn decrease the production of reactive oxygen species (ROS), a major contributor to oxidative stress. researchgate.netnih.gov Research indicates that both creatine and phosphocreatine can directly reduce oxidative stress markers. nih.gov For instance, in an in vitro model of Parkinson's disease, both compounds were shown to reduce ROS production and lipid peroxidation, thereby protecting dopaminergic neurons. nih.gov
Furthermore, in models of traumatic brain injury (TBI), creatine supplementation has been found to protect against oxidative damage. researchgate.netufsm.br It has been shown to decrease levels of protein carbonylation and thiobarbituric acid reactive species, which are markers of oxidative stress. ufsm.br By enhancing the availability of high-energy phosphates, Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- helps to maintain cellular energy homeostasis, which is often disrupted in neurological conditions, and may inhibit the activation of the mitochondrial permeability transition, a key event in cell death pathways. nih.gov
| Neurological Model | Observed Protective Effect | Reference |
|---|---|---|
| In Vitro Parkinson's Disease Model | Reduced reactive oxygen species (ROS) production and lipid peroxidation. | nih.gov |
| Traumatic Brain Injury (TBI) Rodent Models | Reduced markers of oxidative stress (protein carbonylation and TBARS). | researchgate.netufsm.br |
| General Neurodegenerative Models | Inhibits activation of the mitochondrial permeability transition. | researchgate.net |
Other Tissues with High Energy Demands
The critical role of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- extends to other tissues characterized by high and fluctuating energy requirements. nih.gov
Photoreceptor Cells of the Retina
The retina, particularly its photoreceptor cells, exhibits one of the highest metabolic rates in the body. google.com Maintaining the visual cycle and neuronal signaling requires a constant and substantial supply of ATP. The creatine kinase/phosphocreatine system is highly active in the retina to meet these energy demands. google.com Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- serves as a crucial energy reservoir, buffering ATP levels to support the continuous activity of photoreceptors. arvojournals.org
The localization of the creatine transporter (CRT) in the retina corresponds to areas of high metabolic activity, including the photoreceptors. arvojournals.org This suggests a regulated uptake of creatine to sustain the phosphocreatine pool. In conditions of retinal stress, such as retinal detachment which induces a hypoxic environment, there appears to be an upregulation of CRT expression in photoreceptors, indicating a metabolic adaptation to maintain energy homeostasis. arvojournals.org In vitro studies have also shown that creatine can be neuroprotective to retinal neurons, further underscoring the importance of this energy system in retinal health. arvojournals.org
Spermatozoa Bioenergetics
Sperm motility is an energy-intensive process, essential for fertilization. nih.gov Spermatozoa rely on a continuous supply of ATP to fuel the flagellar movement that propels them. denzournutrition.com The creatine kinase/phosphocreatine shuttle plays a vital role in the bioenergetics of spermatozoa by efficiently transferring high-energy phosphate from the mitochondria in the midpiece to the contractile machinery in the tail. nih.gov
The concentration of total creatine in spermatozoa is comparable to that in other high-energy demand cells like muscle and photoreceptor cells. nih.gov Research has demonstrated a positive correlation between creatine levels and sperm quality, including motility and velocity. nih.govnih.gov In vitro studies have shown that the addition of phosphocreatine to insemination media can significantly enhance human sperm motility and velocity. nih.govresearchgate.net This suggests that Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- acts as a critical energy source, supporting the sustained and vigorous movement required for successful fertilization. denzournutrition.com
| Condition | Effect on Sperm Motility and Velocity | Reference |
|---|---|---|
| Addition of Creatine Phosphate | Significantly increased compared to control values. | nih.govresearchgate.net |
| Addition of Calcium and Creatine Phosphate | Significantly increased compared to control values. | nih.gov |
Electric Organ Function (e.g., Torpedo marmorata)
The electric organ of the marbled electric ray, Torpedo marmorata, is a remarkable example of a tissue with extremely high and intermittent energy demands. nih.govwikipedia.org This specialized organ can generate powerful electric discharges to stun prey and for defense. wikipedia.orgfishbase.se The biochemical processes that support this electrical activity are fueled by ATP. nih.gov
Studies on Torpedo marmorata have revealed that during repetitive stimulation, when energy expenditure surpasses production, ATP levels are kept constant at the expense of the Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- reservoir. nih.gov The levels of ATP only begin to decrease once the phosphocreatine stores are depleted, which corresponds to the point of maximal fatigue of the electric organ. nih.gov The recovery of the organ's ability to produce sustained electrical discharges is closely linked to the restoration of phosphocreatine levels. nih.gov This demonstrates the indispensable role of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- as a high-energy buffer that enables the explosive power output of the electric organ. The creatine phosphokinase enzyme, which catalyzes the reversible phosphorylation of creatine, is a major protein component of this organ. nih.gov
Disorders of Glycine, N Imino Phosphonoamino Methyl N Methyl Metabolism and Associated Cellular Pathophysiology
Creatine (B1669601) Deficiency Syndromes
Creatine, formally known as Glycine (B1666218), N-[imino(phosphonoamino)methyl]-N-methyl-, is vital for energy homeostasis in tissues with high and fluctuating energy demands, such as the brain and muscle. Inborn errors in its metabolism, collectively known as Creatine Deficiency Syndromes (CDS), lead to severe neurological and muscular disorders. nih.govnih.gov These syndromes are categorized into three main types: two defects in creatine synthesis, Arginine:Glycine Amidinotransferase (AGAT) deficiency and Guanidinoacetate Methyltransferase (GAMT) deficiency, and one defect in creatine transport, Creatine Transporter Defect (CRT or CRTR). nih.govvumc.nl Common clinical manifestations across all three disorders include developmental delay, intellectual disability, and speech and language disorders. nih.gov
AGAT Deficiency and its Metabolic Consequences
L-arginine:glycine amidinotransferase (AGAT) deficiency is a rare autosomal recessive disorder that disrupts the first step of creatine synthesis. rjp.com.roorpha.net This enzymatic defect, caused by mutations in the GATM gene, leads to a systemic depletion of creatine and its precursor, guanidinoacetate (GAA). nih.govresearchgate.net The primary metabolic consequence is a severe reduction in intracellular creatine levels, which impairs the cellular energy buffer system. researchgate.net
Clinical symptoms typically appear in infancy and include global developmental delay, intellectual disability (ranging from mild to moderate), and muscle weakness. rjp.com.roorpha.net Unlike GAMT deficiency, seizures are a rare occurrence in AGAT deficiency, which is attributed to the absence of neurotoxic GAA accumulation. rjp.com.ro
Animal models of AGAT deficiency have provided further insight into the broader metabolic consequences. AGAT-deficient mice exhibit not only creatine depletion but also show decreased fat deposition, reduced cholesterol levels, enhanced glucose tolerance, and attenuated gluconeogenesis. nih.govoup.com These findings suggest that the metabolic disruption extends beyond simple energy buffering, potentially through the chronic activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.govresearchgate.net
| Metabolic Parameter | Consequence of AGAT Deficiency | Reference |
|---|---|---|
| Creatine Levels | Severely reduced | nih.gov |
| Guanidinoacetate (GAA) Levels | Severely reduced | nih.gov |
| Fat Deposition | Decreased | oup.com |
| Cholesterol Levels | Reduced | oup.com |
| Glucose Tolerance | Enhanced | oup.com |
| Gluconeogenesis | Attenuated | oup.com |
GAMT Deficiency and Guanidinoacetate Accumulation
Guanidinoacetate methyltransferase (GAMT) deficiency is an autosomal recessive disorder caused by mutations in the GAMT gene. nih.govmedlineplus.gov This enzyme catalyzes the final step in creatine synthesis, converting guanidinoacetate (GAA) to creatine. medlineplus.govhrsa.gov The deficiency results in a dual metabolic problem: a severe lack of cerebral creatine and the toxic accumulation of GAA in the brain and other tissues. nih.govhrsa.gov
The buildup of GAA is particularly neurotoxic and is believed to be responsible for the severe neurological symptoms characteristic of this disorder, which are often more severe than in other creatine deficiency syndromes. rjp.com.ronih.gov Clinical features include global developmental delays, intellectual disability, behavioral problems such as autism and self-injury, and intractable epilepsy. nih.govmedlineplus.govmetabolicsupportuk.org The onset of symptoms typically occurs between three months and three years of age. hrsa.govmetabolicsupportuk.org
Research using cellular models has shown that even a partial GAMT deficiency leading to mild GAA accumulation, without a significant drop in creatine, can adversely affect central nervous system development. nih.gov These studies demonstrated that GAA accumulation can cause axonal hypersprouting and induce non-apoptotic cell death, effects that were preventable with creatine co-treatment. nih.gov This highlights the specific toxicity of guanidinoacetate, separate from the consequences of creatine depletion. nih.gov
| Metabolite | Effect of GAMT Deficiency | Pathophysiological Impact | Reference |
|---|---|---|---|
| Creatine | Decreased | Impaired brain energy metabolism | hrsa.gov |
| Guanidinoacetate (GAA) | Accumulated | Neurotoxic effects, contributes to seizures and severe neurological damage | nih.govhrsa.gov |
Creatine Transporter Defect (CRT) and Impaired Intracellular Creatine Levels
Creatine Transporter Defect (CRT), also known as SLC6A8 deficiency, is an X-linked disorder caused by mutations in the SLC6A8 gene. wikipedia.orgorpha.net This gene provides instructions for making the creatine transporter protein, which is responsible for moving creatine into cells, particularly in the brain and muscles. wikipedia.orgmyriad.com In CRT deficiency, the body can produce creatine, but it cannot be effectively transported into the cells where it is needed. wikipedia.org
This leads to a state of intracellular creatine deficiency, especially within the brain, despite normal or even elevated levels of creatine in the blood and urine. vumc.nlwikipedia.org The diagnosis is often suspected in males with intellectual disability and a high urinary creatine-to-creatinine ratio. wikipedia.org
Affected males typically present with global developmental delay, moderate to severe intellectual disability, significant speech and language impairment, and behavioral issues like autism and hyperactivity. wikipedia.orgorpha.net Seizures are also a common feature. wikipedia.org Because the disorder is X-linked, heterozygous females can be asymptomatic carriers or may exhibit a milder phenotype, such as learning disabilities. orpha.net Unlike the creatine synthesis defects, treatment with oral creatine supplementation is largely ineffective because the fundamental problem lies with transporting creatine across the cell membrane. wikipedia.org
Impact on Brain Energy Metabolism
The brain consumes approximately 20% of the body's resting energy, requiring a constant and rapid supply of ATP to maintain neuronal function. harvard.edunih.gov The creatine/phosphocreatine (B42189) (PCr) system, catalyzed by creatine kinase, serves as a crucial temporal and spatial energy buffer. harvard.educaringsunshine.com It rapidly regenerates ATP from ADP, using phosphocreatine as a phosphate (B84403) donor, thereby maintaining stable ATP levels during high metabolic demand. harvard.edu
In creatine deficiency syndromes, the disruption of this system severely compromises the brain's ability to manage its energy needs. jci.org The lack of cerebral creatine leads to:
Reduced Energy Reservoir: The pool of high-energy phosphocreatine is depleted, limiting the capacity for rapid ATP regeneration. harvard.edujci.org
Impaired Energy Homeostasis: The brain becomes more vulnerable to metabolic stress, such as hypoxia or ischemia, as it cannot buffer ATP levels effectively. jci.org
Disrupted Neuronal Function: Maintaining ion gradients and neurotransmitter release, both energy-intensive processes, is compromised. This can lead to impaired neuronal communication and cognitive dysfunction. nih.gov
Studies in creatine transporter-deficient mice have shown that the lack of brain creatine leads to an imbalance in cellular signaling pathways related to energy sensing (AMPK and mTOR) and a greater susceptibility to hypoxic-ischemic brain injury. jci.org This underscores the critical role of creatine in preserving the homeostasis of brain energetics, particularly under conditions of metabolic stress. jci.org The resulting energy deficit is a core contributor to the intellectual disability, seizures, and other neurological symptoms seen in these disorders. nih.govyoutube.com
Role in Other Pathological Conditions (Mechanistic Insights from Models)
Mitochondrial Dysfunction
The creatine/phosphocreatine system is intricately linked with mitochondrial function. caringsunshine.com The "creatine phosphate shuttle" is a key mechanism for transferring high-energy phosphate from the mitochondria, where it is produced via oxidative phosphorylation, to the cytosol, where it is used to regenerate ATP for cellular processes. nih.gov Creatine diffuses into the mitochondria, is phosphorylated to phosphocreatine by mitochondrial creatine kinase, and then diffuses back into the cytosol to donate its phosphate group to ADP. nih.gov
In conditions of mitochondrial dysfunction, the cell's primary ability to produce ATP is impaired. nih.gov A robust creatine system can help compensate for short-term energy deficits by providing a readily available phosphate reserve, thereby protecting the cell from the immediate consequences of reduced mitochondrial output, such as oxidative stress and apoptosis. nih.gov
Oxidative Stress and Inflammation Markers in Animal Models
Disruptions in the metabolism of Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- (phosphocreatine) and its precursor, creatine, are linked to cellular stress, including oxidative stress and inflammation. Animal and in vitro models provide critical insights into these pathological processes. Studies have demonstrated that both creatine and phosphocreatine can afford neuroprotection by modulating oxidative stress. nih.gov In an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce toxicity, co-treatment with either creatine or phosphocreatine resulted in decreased formation of reactive oxygen species (ROS). nih.gov This antioxidant activity is a recurring theme in research, with studies showing creatine can reduce ROS production and other oxidative markers like malondialdehyde in various models. nih.gov The protective effects of these compounds are thought to be mediated, at least in part, through direct antioxidant actions and the activation of intracellular signaling pathways that enhance cell survival in an oxidative stress environment. nih.gov
However, the relationship is not always straightforward. Some research indicates that under certain conditions, such as resistance training, creatine supplementation may be associated with an increase in oxidative stress markers and a decrease in total antioxidant capacity. researchgate.net This highlights the complexity of the metabolic response to supplementation, which can be influenced by the physiological context. In animal models of polycystic ovary syndrome (PCOS), a condition associated with metabolic dysfunction, increased oxidative biomarkers and ROS production are observed in skeletal muscle, demonstrating how systemic metabolic disorders can create a local environment of oxidative stress. mdpi.com
Table 1: Effects of Phosphocreatine and Related Compounds on Oxidative Stress and Inflammation in Preclinical Models This table is interactive. You can sort and filter the data.
| Compound | Model System | Key Markers | Observed Effect | Reference |
|---|---|---|---|---|
| Phosphocreatine (PCr) / Creatine | In vitro Parkinson's model (6-OHDA treated striatal slices) | Reactive Oxygen Species (ROS) | Decreased ROS formation | nih.gov |
| Creatine | Drosophila melanogaster (rotenone-induced) | ROS, Malondialdehyde | Reduced production of oxidative markers | nih.gov |
| Glycine | Mouse model of cancer cachexia (C26 tumor) | F4/80, IL-6 mRNA (Inflammation); GSSG/GSH (Oxidative Stress) | Attenuated increases in inflammation and tended to reduce oxidative stress | nih.gov |
| Creatine | Human model (resistance training) | Total Antioxidant Status (TAS) | Decreased TAS | researchgate.net |
| Endogenous Metabolites | Mouse model of PCOS (DHEA-induced) | Oxidative biomarkers, ROS | Increased oxidative stress in skeletal muscle | mdpi.com |
Muscle Dysfunction and Myopathies (Excluding Clinical Outcomes)
The Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- (phosphocreatine)/creatine kinase system is fundamental for the rapid regeneration of ATP in tissues with high and fluctuating energy demands, such as skeletal muscle. Consequently, genetic defects in this pathway can lead to significant muscle dysfunction. Animal models have been instrumental in elucidating the pathophysiology of these conditions, known as creatine deficiency syndromes (CDS). nih.gov One of the most studied is creatine transporter deficiency (CTD), caused by mutations in the SLC6A8 gene. nih.gov
A knock-in rat model of CTD (Slc6a8 Y389C) recapitulates key aspects of the human condition, exhibiting significant motor dysfunction. nih.gov These animals show impaired spontaneous motor activity and coordination. nih.gov Pathophysiologically, this is linked to a severe creatine and phosphocreatine deficiency in the muscle tissue. nih.gov Interestingly, while these rats display reduced muscular mass, there is no consistent evidence of overt muscle atrophy, suggesting the dysfunction may stem more from impaired energy metabolism than from structural degradation. nih.gov Further analysis of the muscle tissue in this model reveals signs of cellular stress, including increased expression of Redd1 and the total and phosphorylated forms of the ribosomal protein S6 (RPS6), which are involved in cell growth and stress response pathways. nih.gov
Studies on related precursor molecules further underscore the importance of this metabolic axis for muscle health. In a canine model of ischemia-reperfusion injury, the administration of glycine was shown to preserve skeletal muscle function, decrease edema, and reduce the amount of muscle necrosis. nih.gov This protective effect was associated with the preservation of cellular energy stores. nih.gov Similarly, in a mouse model of cancer-induced cachexia, glycine administration attenuated the loss of muscle mass and tended to improve muscle function, highlighting its role in counteracting muscle wasting. nih.gov These findings collectively demonstrate that a deficit in the creatine/phosphocreatine system, whether from genetic transporter defects or precursor limitations, is a direct cause of impaired muscle bioenergetics and function. nih.govnih.govnih.gov
Table 2: Phenotypic Characteristics of a Creatine Transporter Deficient (CTD) Rat Model This table is interactive. You can sort and filter the data.
| Feature | Observation in CTD Rat Model | Implication | Reference |
|---|---|---|---|
| Motor Function | Mildly impaired motor function, coordination dysfunction | Corresponds to motor deficits seen in human CTD patients | nih.gov |
| Muscle Creatine Content | Significant deficiency in muscle creatine and phosphocreatine | Impaired energy buffering capacity in muscle | nih.gov |
| Muscle Mass | Reduced muscular mass | Suggests an impact on muscle development or maintenance | nih.gov |
| Muscle Structure | No consistent signs of muscle atrophy | Dysfunction is primarily bioenergetic rather than structural | nih.gov |
| Cellular Stress Markers | Increased expression of Redd1 and total/phosphorylated RPS6 | Indicates muscle cells are responding to metabolic stress | nih.gov |
Obesity-Induced Metabolic Changes and Inflammatory Responses
Obesity is characterized by widespread metabolic dysregulation, which includes significant alterations in amino acid metabolism. nih.gov While Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- (phosphocreatine) itself is not directly implicated as a primary driver of obesity, the metabolism of its key precursor, glycine, is profoundly altered. lsu.edunih.gov In both humans and animal models of obesity and type 2 diabetes, circulating glycine levels are consistently found to be reduced. nih.govlsu.edumdpi.com This obesity-associated glycine deficiency is significant because glycine is a conditionally essential amino acid required for the synthesis of creatine, and subsequently phosphocreatine. nih.gov
Animal studies using Zucker diabetic fatty (ZDF) rats, a model for type-II diabetes, have shown that glycine concentrations in the serum and liver are markedly lower in obese rats compared to their lean counterparts. lsu.edu This reduction is linked to an upregulation of the hepatic glycine cleavage system, which increases the degradation of glycine. lsu.edu The downstream consequence of this precursor deficiency is a potential impairment of the body's ability to synthesize creatine, thereby limiting the available pool for the phosphocreatine energy buffer system. This could have significant repercussions for tissues with high energy demands.
Furthermore, obesity-associated glycine deficiency has been shown to impair detoxification pathways, as glycine is used to conjugate and eliminate toxic metabolites. nih.govnih.gov This impairment can contribute to the low-grade chronic inflammation and oxidative stress characteristic of obesity. The reduced availability of glycine could create a metabolic bottleneck, limiting phosphocreatine synthesis while simultaneously contributing to a pro-inflammatory cellular environment. In high-fat diet-fed mouse models, the downregulation of hepatic glycine N-methyltransferase (GNMT), an enzyme involved in glycine metabolism, is associated with metabolic syndrome, further linking altered glycine homeostasis to the pathologies of obesity. mdpi.com
Table 3: Alterations in Glycine Metabolism in Animal Models of Obesity This table is interactive. You can sort and filter the data.
| Animal Model | Diet/Condition | Key Metabolic Alteration | Associated Finding | Reference |
|---|---|---|---|---|
| Zucker Diabetic Fatty (ZDF) Rats | Genetic Obesity / Type 2 Diabetes | Markedly lower serum and liver glycine concentrations | Upregulation of hepatic glycine cleavage system enzymes (GLDC, AMT) | lsu.edu |
| High-Fat Diet-Fed Mice | High-Fat Diet | Downregulation of hepatic Glycine N-methyltransferase (GNMT) | Inverse correlation with hepatic Angiopoietin-like protein 8 (Angptl8) expression | mdpi.com |
| C57Bl6JOlaHsd Mice | High-Fat High-Sucrose (HFHS) Diet | Altered hepatic glycine metabolism | Glycine supplementation worsened glucose intolerance in this model | mdpi.com |
Cellular Response to Stress Conditions (e.g., Hypoxia, Ischemia)
The cellular response to severe stress conditions such as hypoxia (low oxygen) and ischemia (lack of blood flow) is critically dependent on the ability to maintain energy homeostasis. Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- (phosphocreatine) plays a central role in this response as a rapid, high-energy phosphate buffer. nih.gov During the initial moments of an ischemic insult, when oxygen and glucose supply are cut off and oxidative phosphorylation ceases, the cell relies heavily on the phosphocreatine/creatine kinase system to regenerate ATP from ADP, thereby sustaining essential cellular functions like ion pumping.
The depletion of the phosphocreatine pool is a key event in the progression of ischemic injury. As phosphocreatine is consumed, cellular ATP levels begin to fall, leading to a cascade of detrimental events including ion pump failure, loss of membrane potential, intracellular calcium overload, and eventual cell death. Animal models of ischemia have been crucial in demonstrating this sequence. For instance, studies on ischemia and reperfusion injury in canine skeletal muscle have shown that preserving energy stores is linked to improved function and reduced necrosis. nih.gov
Furthermore, the precursor molecule glycine has been shown to exert protective effects in models of hypoxic-ischemic injury. In a rat model of hypoxic-ischemic encephalopathy (HIE), glycine treatment attenuated neuronal injury by regulating mitochondria-mediated autophagy. nih.gov While distinct from the direct energy-buffering role of phosphocreatine, this suggests that components of the broader metabolic network are involved in the cellular stress response. However, the primary role of the phosphocreatine system is bioenergetic. During brain ischemia, a sustained increase in extracellular glycine is observed, but studies in rat hippocampal slices suggest these changes in glycine levels are not responsible for the long-term modulation of N-methyl-D-aspartate (NMDA) receptor activity following an anoxic insult. nih.gov The critical contribution of phosphocreatine metabolism to cell survival under ischemic stress lies in its ability to temporarily bridge the gap in ATP production, delaying the onset of irreversible cellular damage.
Table 4: Role of Phosphocreatine System and Precursors in Cellular Stress This table is interactive. You can sort and filter the data.
| Stress Condition | Model System | Role/Effect of PCr System or Precursor | Cellular Outcome | Reference |
|---|---|---|---|---|
| Ischemia/Reperfusion | Canine Skeletal Muscle | Glycine administration preserved energy stores. | Preserved muscle function, decreased necrosis. | nih.gov |
| Hypoxia/Ischemia | Rat Brain (HIE model) | Glycine treatment attenuated injury. | Reduced neuronal damage via regulation of autophagy. | nih.gov |
| Anoxia/Aglycemia | Rat Hippocampal Slice | PCr is rapidly depleted to buffer ATP. | Depletion contributes to energy failure and excitotoxicity. | nih.gov |
| Hypoxia/Reoxygenation | In vitro Hippocampal Neurons | Glutamatergic neurons adapt, while GABAergic neurons are more vulnerable. | Differential neuronal survival, highlighting cell-specific metabolic responses. | mdpi.com |
Advanced Research Methodologies and Techniques
Analytical Techniques for Quantification and Impurity Profiling
Precise quantification of creatine (B1669601) phosphate (B84403) and its related substances is fundamental for pharmaceutical quality control and metabolic research. Various advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and resolution.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of creatine phosphate in pharmaceutical formulations and biological samples. nih.govnih.gov Isocratic ion-pair reversed-phase HPLC methods have been developed for the rapid and simultaneous measurement of creatine phosphate, creatine, and adenine (B156593) nucleotides in myocardial tissue. nih.gov A common approach utilizes a reversed-phase C18 (RP18) column with a mobile phase consisting of potassium phosphate (KH2PO4), a pairing agent like tetrabutylammonium (B224687) hydrogen sulphate, and acetonitrile. nih.gov Detection is typically achieved using a UV spectrophotometer at wavelengths around 206 nm or 210 nm. nih.govsielc.comsielc.com
For impurity profiling, stability-indicating HPLC methods are crucial. These methods can separate creatine phosphate from its potential degradation products and process-related impurities, such as creatine, creatinine (B1669602), and creatinine phosphate disodium (B8443419) salt. nih.gov The mobile phase composition, particularly the pH and the concentration of ion-pairing agents like tetrabutylammonium hydroxide (B78521) (TAH), is optimized to achieve satisfactory resolution between all compounds. nih.gov
| Parameter | Method 1 (Myocardial Tissue) nih.gov | Method 2 (Pharmaceuticals) nih.gov | Method 3 (General Analysis) sielc.com |
|---|---|---|---|
| Column | RP18 | Not specified, Reversed-phase | Primesep 200 (mixed-mode) |
| Mobile Phase | 215 mM KH2PO4, 2.3 mM Tetrabutylammonium hydrogen sulphate, 3.5% Acetonitrile | 0.2% (w/v) TAH and 0.2% (w/v) KH2PO4 | 10% Acetonitrile / 90% Water with 0.1% Phosphoric Acid |
| pH | 6.25 | Adjusted to 9.0 | Not specified |
| Detection Wavelength | 206 nm | Not specified | 210 nm |
| Analytes | Creatine Phosphate, Creatine, ATP, ADP, AMP | Creatine Phosphate Sodium, Creatine, Creatinine, Creatinine phosphate disodium salt | Creatine, Creatinine |
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC/HRMS) offers superior sensitivity and selectivity for the analysis of creatine phosphate, especially in complex biological matrices. nih.govrestek.com LC-MS/MS methods have been developed for the simultaneous determination of creatine phosphate, creatine, and various nucleotides in tissues such as the rat heart. nih.govresearchgate.net
These methods often employ reversed-phase columns, like a Hypersil Gold AQ C18, with an isocratic mobile phase, for instance, containing ammonium (B1175870) acetate (B1210297) in water with the pH adjusted with ammonia. nih.gov Detection is performed by negative ion electrospray ionization (ESI) in selective reaction monitoring (SRM) mode, which provides high specificity and allows for accurate quantification even at low concentrations. nih.gov This technique is particularly valuable for bioanalysis due to its ability to minimize interferences from the sample matrix. restek.comresearchgate.net For separating highly polar analytes like creatine and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative to traditional reversed-phase methods, sometimes avoiding the need for complex ion-pairing reagents. restek.comnih.gov
| Parameter | Method Details (Rat Heart Tissue) nih.gov |
|---|---|
| Technique | LC-MS/MS |
| Column | Hypersil Gold AQ C18 (150mm x 4.6mm, 3μm) |
| Mobile Phase | Isocratic elution with 2mmol/L ammonium acetate in water (pH 10.0) |
| Detection Mode | Negative ion electrospray ionization (ESI) in Selective Reaction Monitoring (SRM) mode |
| Analytes | Creatine phosphate, Creatine, 12 Nucleotides (ATP, ADP, AMP, etc.) |
| Precision (RSD) | <15.6% |
| Accuracy | Between 80.7% and 120.6% |
Spectrophotometric assays are widely used to determine the activity of creatine kinase (CK), the enzyme that catalyzes the reversible phosphorylation of creatine to creatine phosphate. worthington-biochem.comelabscience.comnih.gov These assays are typically coupled enzyme systems. worthington-biochem.comelabscience.com One common method measures the rate of ATP formation from ADP and creatine phosphate. This reaction is linked to the reduction of triphosphopyridine nucleotide (TPN, now known as NADP+), which is monitored by the increase in absorbance at 340 nm. semanticscholar.org
Alternatively, creatine kinase activity can be determined in the forward reaction (creatine to creatine phosphate) by coupling the production of ADP to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. worthington-biochem.com The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm. worthington-biochem.com The rate of change in absorbance at 340 nm is directly proportional to the CK activity. elabscience.comassaygenie.com These methods allow for the continuous monitoring of the reaction's time course and can be applied to tissue homogenates and cell extracts. semanticscholar.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the in vivo and ex vivo quantification of creatine phosphate and related metabolites. nih.govamegroups.cn Phosphorus-31 NMR (³¹P-NMR) is particularly well-suited for this purpose as it can directly detect phosphorus-containing compounds. nih.gov A typical ³¹P-NMR spectrum of muscle tissue shows distinct peaks for creatine phosphate, adenosine (B11128) triphosphate (ATP), and inorganic phosphate (Pi). nih.govamegroups.cn This allows for the repetitive and non-invasive measurement of their concentrations in intact, functioning organs, providing dynamic information on energy metabolism. nih.gov
High-resolution magic angle spinning (HR-MAS) ¹H NMR spectroscopy is another advanced technique that can resolve the signals of creatine and creatine phosphate in isolated tissue samples, such as human skeletal muscle. nih.govresearchgate.net Under HR-MAS conditions, the N-methyl proton signals of creatine and phosphocreatine (B42189) have distinct chemical shifts, allowing for their individual quantification. nih.govresearchgate.net This method provides valuable insights into the compartmentalization of these metabolites within the cell. nih.govresearchgate.net
In Vitro and Ex Vivo Experimental Models
To investigate the cellular functions and metabolic pathways involving creatine phosphate, researchers utilize various in vitro and ex vivo experimental models. These systems provide controlled environments to study specific biological processes without the complexities of a whole organism.
Isolated cell lines are indispensable tools for studying the metabolic and enzymatic effects of creatine phosphate at the cellular level. sciencepublishinggroup.comsciencepublishinggroup.com A frequently used model is the C2C12 mouse myoblast cell line, which can be differentiated into myotubes, mimicking skeletal muscle fibers. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net
These cell culture systems are employed to investigate how supplementation with creatine phosphate or its precursors affects intracellular energy stores. sciencepublishinggroup.com For example, studies have used C2C12 myotubes to compare the efficacy of different creatine compounds on intracellular ATP production. sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net In such experiments, the cells are treated with the compound of interest, and the resulting changes in ATP levels are measured, often using luminescence-based assays. sciencepublishinggroup.comresearchgate.net These models are crucial for understanding the direct impact of creatine phosphate on muscle cell energy metabolism and for screening the potential efficacy of related compounds. sciencepublishinggroup.com
Isolated Organ Perfusion Systems (e.g., Heart, Electric Organ)
Isolated organ perfusion systems offer a powerful platform to study the metabolism and function of phosphocreatine in an intact, physiologically relevant environment, free from systemic influences. The Langendorff-perfused heart is a classic model used extensively to investigate cardiac energy metabolism. nih.govnih.gov In this preparation, the heart is isolated and retrogradely perfused through the aorta with a crystalloid buffer, allowing for the maintenance of cardiac viability and function. nih.gov This system enables researchers to monitor the levels of phosphocreatine and other high-energy phosphates, typically using ³¹P nuclear magnetic resonance (NMR) spectroscopy, under various conditions like ischemia and reperfusion. nih.govmdpi.com Studies using this model have demonstrated that the ratio of phosphocreatine to Adenosine Triphosphate (ATP) is a sensitive index of myocardial function. nih.gov For instance, reducing perfusion flow leads to a corresponding decrease in the phosphocreatine/ATP ratio, which correlates closely with diminished left ventricular pressure. nih.gov Furthermore, the composition of the perfusion buffer itself can impact creatine metabolism; perfusion without phosphate has been shown to prevent the washout of creatine from the tissue, thereby affecting the dynamics of the phosphocreatine pool. nih.gov
Another specialized tissue with exceptionally high and fluctuating energy demands is the electric organ of fish like Torpedo. This organ serves as a natural model for studying high-intensity energy turnover. Research on the Torpedo electric organ has revealed the critical role of phosphocreatine in sustaining its electrical discharge. During repetitive stimulation, ATP levels are initially maintained at the expense of the phosphocreatine reservoir. mdpi.com Only when phosphocreatine stores are significantly depleted do ATP levels begin to fall, coinciding with the fatigue of the organ's electrical output. The complete functional recovery of the electric organ is tightly linked to the restoration of phosphocreatine levels, highlighting its role as an essential energy buffer for intense activity. mdpi.com
Tissue Homogenates and Subcellular Fractions
To understand the intracellular distribution and compartmentalization of phosphocreatine, researchers employ techniques involving tissue homogenates and the separation of subcellular fractions. A significant challenge in this area is to preserve the in vivo localization of highly soluble and labile metabolites like phosphocreatine during the fractionation process.
One specialized and effective technique is non-aqueous fractionation . This method involves the rapid freeze-clamping of the tissue, followed by freeze-drying and homogenization in non-aqueous solvents (e.g., a heptane/carbon tetrachloride mixture). The homogenate is then fractionated by density-gradient centrifugation. This approach prevents the redistribution of water-soluble compounds, providing a more accurate snapshot of their subcellular concentrations. Studies using this technique on rat skeletal muscle have successfully determined the distribution of phosphocreatine, ATP, Adenosine Diphosphate (B83284) (ADP), and creatine between mitochondrial and extramitochondrial (cytosolic) compartments under resting and working conditions. These investigations have revealed that different muscle fiber types exhibit distinct profiles of high-energy phosphates. cdnsciencepub.com
The data below, derived from studies on rat skeletal muscle, illustrates the differing concentrations of high-energy phosphates in various subcellular compartments and muscle fiber types.
Table 1: Subcellular Distribution of High-Energy Phosphates in Rat Skeletal Muscle
| Metabolite | Compartment | Concentration (nmol/mg total protein) | Condition |
|---|---|---|---|
| Phosphocreatine (PCr) | Extramitochondrial | ~32 mM (Type 2a/2b fibers) | Resting |
| Phosphocreatine (PCr) | Extramitochondrial | ~16 mM (Type 1/2x fibers) | Resting |
| ATP | Extramitochondrial | ~8 mM (Type 2a/2b fibers) | Resting |
| ATP | Extramitochondrial | ~5 mM (Type 1/2x fibers) | Resting |
| ADP (Bound) | Extramitochondrial | Excess in working m. gastrocnemius | Working |
This table presents representative data compiled from findings in the literature. cdnsciencepub.complos.org Concentrations are expressed to illustrate the distinct metabolic profiles.
More conventional aqueous fractionation methods, involving homogenization in isotonic buffers followed by differential centrifugation, are also used to isolate major organelles like nuclei, mitochondria, and the cytosol. researchgate.net While susceptible to metabolite redistribution, these methods, when validated with compartment-specific marker proteins, are valuable for studying the localization of enzymes like creatine kinase, which are crucial for phosphocreatine metabolism. researchgate.net
Computational and Modeling Approaches
Computational models have become indispensable for integrating experimental data and exploring the complex dynamics of the phosphocreatine system.
Multiscale "Sloppy" Modeling for Creatine Kinase System Analysis
Multiscale "sloppy" modeling is a powerful computational approach that addresses the challenge of parameter uncertainty in complex biological models. nih.gov Biological models often have many parameters (e.g., enzyme kinetic constants) that are difficult to measure precisely. "Sloppy" modeling recognizes that a model's behavior is often sensitive to only a few "stiff" combinations of parameters, while being insensitive to many other "sloppy" combinations. nih.gov
This methodology has been applied to the creatine kinase (CK) system in the myocardium to analyze its dual proposed roles: energy transport (the "phosphocreatine shuttle" hypothesis) and temporal energy buffering. plos.orgnih.govnih.gov By integrating experimental data from multiple scales—isolated enzymes, mitochondria, and whole-heart dynamic responses—and using ensemble simulations, researchers have generated predictions with confidence intervals. nih.gov
A key finding from this approach contradicts the classic phosphocreatine shuttle hypothesis. The model predicted that only a small fraction (approximately 15 ± 8%) of the energy transfer from mitochondria to the cytosol is carried by phosphocreatine. nih.govnih.gov Instead, the simulations strongly support the role of the CK system as a high-capacity, large-bandwidth temporal energy buffer. The model demonstrated that inhibiting CK in silico leads to significantly larger oscillations in cytosolic ADP concentrations and mitochondrial ATP synthesis rates during the cardiac cycle, indicating that the CK/phosphocreatine system is crucial for maintaining ATP homeostasis and smoothing out fluctuations in energy supply and demand. nih.gov
Table 2: In Silico Predictions from Sloppy Modeling of the Creatine Kinase System
| Parameter | Baseline (Wildtype CK) | 98% CK Inhibition | Reference |
|---|---|---|---|
| Transcytosolic Energy Transport by PCr | 15 ± 8% | N/A | nih.gov |
| Amplitude of Mitochondrial ATP Synthesis Pulsation | 215 ± 23 µM·s⁻¹ | 566 ± 31 µM·s⁻¹ | nih.gov |
| Amplitude of Cytosolic ADP Concentration Oscillation | 77 ± 11 µM | 146 ± 1 µM | nih.gov |
Controllability Analysis in Metabolic Buffering Systems
While specific "controllability analysis" in the strict engineering sense is not widely documented for the phosphocreatine system, related concepts from control theory and a novel "buffer analysis" have been applied to understand its regulatory principles. biorxiv.orgnih.gov These approaches investigate how metabolic networks maintain stability and achieve robust performance despite perturbations. The phosphagen system, including creatine kinase, adenylate kinase, and AMP deaminase, acts as a crucial metabolic buffer. biorxiv.org
Molecular Dynamics Simulations for Enzyme-Membrane Interactions
Molecular dynamics (MD) simulations provide atomic-level insights into the interactions between enzymes and cellular structures, which are often difficult to capture experimentally. This technique has been used to study the interaction between mitochondrial creatine kinase (MtCK) and the inner mitochondrial membrane, a key aspect of the phosphocreatine energy shuttle. nih.gov
Using a coarse-grained MD model, researchers have simulated a patch of the mitochondrial inner membrane containing transmembrane adenine nucleotide translocase (ANT) and MtCK. nih.gov These simulations have elucidated the crucial role of the phospholipid cardiolipin (B10847521) in stabilizing the binding of MtCK to the membrane. Cardiolipin, which is abundant in the inner mitochondrial membrane, acts as an anchor point, facilitating the functional coupling between MtCK and ANT. This coupling allows for the direct channeling of newly synthesized ATP from ANT to MtCK for the efficient production of phosphocreatine. The simulations also predicted specific protein sequences within MtCK that interact directly with the membrane surface, providing a detailed structural basis for this critical enzyme-membrane interaction. nih.gov
Biochemical Synthesis Methods (Laboratory Scale)
The laboratory-scale synthesis of phosphocreatine is essential for producing the compound for research and potential therapeutic applications. Both enzymatic and chemical methods have been developed.
Enzymatic Synthesis: A common and effective laboratory method utilizes the enzyme that produces phosphocreatine in vivo: creatine kinase (CK). This biocatalytic approach is valued for its high specificity and operation under mild conditions. In one such system, creatine kinase is used to catalyze the transfer of a phosphate group from ATP to creatine. nih.govnih.gov To make the process cost-effective, the expensive ATP is used in catalytic amounts and continuously regenerated from its byproduct, ADP. The phosphocreatine-creatine kinase system itself can serve as this ATP regeneration module, where a stable and high-energy phosphate donor is used to re-phosphorylate ADP. This method has been successfully applied in the multi-enzyme synthesis of complex carbohydrates like glycoconjugates, where phosphocreatine serves as the ultimate phosphate donor to regenerate other necessary sugar nucleotides. nih.govnih.gov
Chemical Synthesis: While enzymatic methods offer high specificity, chemical synthesis provides an alternative for producing phosphocreatine and its derivatives. Traditional chemical methods have often been hampered by low yields. A novel synthetic route has been developed to overcome these limitations by using a more reactive guanylating agent. nih.gov This method involves:
Use of a protected guanylating agent: A new agent is used which has a protecting group (t-Boc) on one nitrogen of the guanidino function and a protected phosphate on the other. This enhances reactivity and reduces side products.
Conjugation: This reactive agent is conjugated with a secondary amine, such as sarcosine (B1681465) (N-methylglycine).
Cleavage: The resulting product is first treated under acidic conditions to remove the protecting groups and yield a phosphocreatine prodrug (e.g., phosphocreatine ethyl ester).
Enzymatic Hydrolysis: The final step involves an enzymatic method to hydrolyze the ester group, yielding the final, pure phosphocreatine.
This combined chemical and enzymatic approach has been shown to produce phosphocreatine in higher yield and purity compared to older synthetic methods. nih.gov
Enzymatic Synthesis using Creatine Kinase Preparations
The enzymatic synthesis of Glycine (B1666218), N-[imino(phosphonoamino)methyl]-N-methyl-, commonly known as phosphocreatine (PCr), leverages the catalytic activity of creatine kinase (CK) preparations. nih.gov This enzyme facilitates the reversible transfer of a phosphoryl group from a donor, typically adenosine triphosphate (ATP), to creatine. nih.govresearchgate.netredalyc.org The reaction is fundamental to cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. nih.govnih.gov
The core reaction is as follows: Creatine + ATP ⇌ Phosphocreatine (PCr) + ADP nih.govreactome.org
For synthetic purposes, the reaction is driven towards the formation of phosphocreatine. This is achieved by manipulating reaction conditions to favor the forward reaction. youtube.com
Preparations of creatine kinase for enzymatic synthesis can be sourced from various tissues that express the enzyme at high levels. redalyc.org CK exists as several isoenzymes, which are localized in different cellular compartments. nih.govtennessee.edu These include cytosolic forms, such as muscle-type (MM-CK) and brain-type (BB-CK), and mitochondrial forms (Mi-CK). nih.govtennessee.edu
A notable methodology involves using preparations from rabbit heart mitochondria as the enzyme source. nih.gov This technique utilizes the naturally occurring mitochondrial-bound creatine kinase, which is functionally coupled to oxidative phosphorylation. nih.gov In this system, mitochondrially generated ATP is used directly by the enzyme to phosphorylate creatine, a process that can achieve a conversion efficiency of over 90% of inorganic phosphate into the final phosphocreatine product. nih.gov The use of specific isoenzyme preparations, such as the octamers of mitochondrial CK found at contact sites between the inner and outer mitochondrial membranes, can facilitate highly efficient energy transfer and synthesis. reactome.orgyoutube.com
Optimization of Reaction Conditions and Purification Strategies
The efficient synthesis and isolation of high-purity phosphocreatine depend on the careful optimization of reaction parameters and the implementation of effective purification strategies.
Optimization of Reaction Conditions
The yield and rate of the creatine kinase-catalyzed reaction are influenced by several key factors. nih.gov The reaction is reversible, and its equilibrium is governed by the relative concentrations of substrates and products. youtube.comyoutube.com To maximize the synthesis of phosphocreatine, the equilibrium must be shifted towards the products. This can be achieved by using a high concentration of the substrates, creatine and ATP. youtube.comyoutube.com Conversely, the removal of one of the products, adenosine diphosphate (ADP), can also drive the reaction forward. tennessee.edu
Key kinetic parameters that require optimization include enzyme concentration, substrate concentrations, pH, and temperature. nih.govamrita.edu Studies have shown that the initial reaction velocity increases with substrate concentration until the enzyme becomes saturated, at which point the reaction reaches its maximum velocity (Vmax). amrita.edu For example, in a cell-free system designed for ATP regeneration, optimal conditions were identified as 100 µg/ml of creatine kinase and 2 mM of creatine phosphate (for the reverse reaction), illustrating the importance of reactant concentrations. researchgate.net The presence of magnesium ions is also a critical factor, as Mg-ATP is the true substrate for the kinase. nih.gov
Table 1: Key Parameters for Optimization of Enzymatic Phosphocreatine Synthesis
| Parameter | Effect on Synthesis | Rationale |
|---|---|---|
| Enzyme (CK) Concentration | Increases reaction rate. | Higher concentration of enzyme active sites leads to faster conversion of substrate to product, up to a saturation point. amrita.edu |
| Substrate (Creatine, ATP) Concentration | Increases reaction rate and yield. | High initial substrate concentrations drive the reversible reaction forward toward product formation according to Le Chatelier's principle. youtube.comnih.govyoutube.com |
| pH | Affects enzyme activity and stability. | Creatine kinase has an optimal pH range for catalytic activity; deviations can lead to reduced efficiency or denaturation. nih.gov |
| Temperature | Influences reaction rate. | Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme can denature and lose activity. nih.gov |
| Product (ADP) Removal | Shifts equilibrium to favor product formation. | Removing ADP, a product of the forward reaction, prevents the reverse reaction from occurring and drives the synthesis of phosphocreatine. tennessee.edu |
Purification Strategies
Following the enzymatic synthesis, the reaction mixture contains the desired product, phosphocreatine, alongside unreacted substrates (creatine, ATP), the creatine kinase enzyme, and byproducts (ADP, inorganic phosphate). A multi-step purification process is necessary to isolate phosphocreatine.
A common initial step involves the removal of the enzyme and other proteins, which can often be accomplished by precipitation, for instance with ammonium sulfate, followed by centrifugation. wur.nl Subsequent strategies target the separation of phosphocreatine from the remaining small molecules. One effective technique is the use of activated charcoal extraction, which can efficiently remove nucleotide contaminants such as residual ATP and ADP. nih.gov
Further purification may be required to eliminate other contaminants like inorganic phosphate (Pi). nih.gov Chromatographic techniques are widely used for this purpose. Methods such as ion-exchange chromatography or affinity chromatography can be employed to separate molecules based on charge or specific binding properties. wur.nl A novel approach has combined chemical synthesis of a phosphocreatine prodrug with a final enzymatic cleavage step to yield high-purity phosphocreatine, which is then verified using high-performance liquid chromatography (HPLC) and mass spectrometry analysis. nih.gov
Table 2: Purification Strategies for Phosphocreatine
| Purification Step | Target Contaminant(s) | Principle of Separation |
|---|---|---|
| Protein Precipitation | Creatine Kinase, other proteins | Altering solvent conditions (e.g., adding ammonium sulfate) to reduce the solubility of proteins, allowing their removal by centrifugation. wur.nl |
| Activated Charcoal Extraction | Adenosine triphosphate (ATP), Adenosine diphosphate (ADP) | Adsorption of nucleotide bases onto the porous surface of activated charcoal, separating them from the non-adsorbed phosphocreatine. nih.gov |
| Chromatography (e.g., Ion-Exchange) | Inorganic phosphate (Pi), residual substrates/byproducts | Separation based on differences in molecular charge, size, or affinity to the stationary phase. wur.nl |
| Crystallization | Soluble impurities | Formation of a solid, crystalline product from a solution, leaving impurities behind in the mother liquor. google.com |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Regulatory Mechanisms of the Creatine (B1669601) Kinase System
The regulation of the creatine kinase (CK) system is more complex than initially understood, extending beyond simple substrate availability. Future research is focused on uncovering new layers of control that integrate energy status with other cellular processes. A key area of investigation is the interplay between the CK system and other primary metabolic sensors. For instance, evidence suggests a direct link between the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and creatine kinase. nih.gov Studies have shown that AMPK can inhibit creatine kinase through phosphorylation, and conversely, AMPK itself is regulated by phosphocreatine (B42189), creatine, and pH levels. nih.gov This dual regulation provides a sophisticated mechanism for coordinating energy metabolism, ensuring that energy supply from sources like fatty acid oxidation is synchronized with the immediate energy buffering capacity of the phosphocreatine system. nih.gov
Another promising avenue is the concept of "molecular system bioenergetics," which considers how intracellular interactions and compartmentalization create novel regulatory mechanisms. nih.govnih.gov This approach views the CK system not as isolated enzymes in the cytosol, but as a highly organized network. nih.govscielo.br For example, interactions between mitochondria and the cytoskeleton can restrict the permeability of the outer mitochondrial membrane for adenine (B156593) nucleotides. nih.gov This leads to an efficient coupling of ATP production in the mitochondria with phosphocreatine synthesis by mitochondrial creatine kinase (MtCK), establishing phosphocreatine and creatine concentrations as critical kinetic parameters in the regulation of cellular respiration. nih.govresearchgate.net Further exploration of these phosphotransfer networks and the subcellular microdomains of ATP is crucial for understanding how cells manage energy fluxes with high precision. nih.govresearchgate.net
Investigation of Glycine (B1666218), N-[imino(phosphonoamino)methyl]-N-methyl- in Emerging Biological Systems
While the role of phosphocreatine in muscle and brain is extensively documented, its significance in other biological systems is an emerging area of intense research. wikipedia.org Recent findings suggest that phosphocreatine metabolism is critically important in pathologies not traditionally associated with energy buffering, such as cancer. In glioblastoma (GBM), for example, cancer stem cells have been shown to reprogram their epigenetic landscape by producing substantial amounts of phosphocreatine. aacrjournals.org This elevated production, driven by brain-type creatine kinase, stabilizes the chromatin regulator bromodomain containing protein 2 (BRD2), which promotes accurate chromosome segregation and facilitates tumor growth. aacrjournals.org This discovery highlights phosphocreatine biosynthesis as a potential druggable metabolic feature in certain cancers. aacrjournals.org
Beyond cancer, the phosphocreatine system's role in the immune system, cellular differentiation, and tissue regeneration represents largely unexplored territory. The creatine network has been implicated in processes such as neural differentiation and the regulation of angiogenesis. youtube.com Given that cells in these systems also experience fluctuating energy demands and metabolic stress, it is plausible that phosphocreatine plays a vital role in their function. nih.gov Future studies will likely focus on dissecting the function of different creatine kinase isoforms in specific cell types, such as immune cells during activation or stem cells during differentiation, to understand how phosphocreatine dynamics contribute to these complex biological processes.
Advanced Analytical Techniques for Real-Time Intracellular Monitoring
A significant challenge in studying phosphocreatine metabolism is the ability to monitor its dynamics in real-time within living cells and tissues non-invasively. Advances in magnetic resonance spectroscopy (MRS) and imaging are providing powerful tools to overcome this hurdle. Techniques like phosphorus-31 MRS (³¹P-MRS) allow for the direct quantification of bioenergetic metabolites, including ATP and phosphocreatine, providing insights into cerebral energy deficits in various disorders. mdpi.com
More recently, Chemical Exchange Saturation Transfer (CEST) MRI has emerged as a highly sensitive method for detecting creatine and phosphocreatine. nih.gov CEST MRI offers significant signal amplification, enabling the detection of these molecules without the need for isotopic enrichment. nih.gov Studies have demonstrated that this technique can distinguish between creatine and phosphocreatine signals in living subjects and determine their concentrations by fitting the collected spectra using numerical solutions to the Bloch equations. nih.gov Another advanced approach involves using 13C MR spectroscopic imaging (MRSI) following the ingestion of isotopically labeled creatine (¹³C₄–creatine), which allows for the simultaneous observation of both labeled creatine and the resulting phosphocreatine. nih.gov This technique is valuable for longitudinal studies assessing creatine uptake, turnover, and the phosphocreatine-to-total creatine ratio in specific tissues. nih.gov
| Technique | Principle | Key Advantages | Limitations | Primary Application |
|---|---|---|---|---|
| ³¹P-MRS | Detects phosphorus-containing compounds based on their unique magnetic resonance frequencies. | Direct, non-invasive quantification of phosphocreatine, ATP, and intracellular pH. mdpi.com | Lower spatial resolution and signal-to-noise ratio compared to proton MRI. | Assessing bioenergetic status in brain and muscle disorders. mdpi.com |
| CEST MRI | Detects low-concentration metabolites via their exchangeable protons with bulk water. | High signal amplification; distinguishes creatine and phosphocreatine without isotopic labels. nih.gov | Signal can be influenced by factors like pH and temperature; requires complex data analysis. nih.gov | Molecular imaging of creatine metabolism in tissues like kidneys and muscle. nih.gov |
| ¹³C MRSI | Tracks the metabolic fate of ingested ¹³C-labeled creatine. | Simultaneously monitors uptake and conversion of creatine to phosphocreatine; allows for kinetic studies. nih.gov | Requires administration of expensive isotopically labeled compounds. nih.gov | Longitudinal studies of creatine uptake and turnover in individual muscles. nih.gov |
Development of Targeted Modulators of Creatine Phosphate (B84403) Metabolism for Research Tools
To dissect the precise roles of the phosphocreatine system, the development of targeted molecular tools that can modulate its activity is essential. These modulators, which can either enhance (activators) or inhibit the activity of creatine kinase enzymes, are invaluable for research. patsnap.com By selectively altering phosphocreatine levels in cellular or animal models, researchers can investigate the downstream consequences on specific physiological processes.
Creatine kinase inhibitors could be used to probe the necessity of the CK system in various contexts. For example, in cancer cells that exhibit hyperactive metabolism, CK inhibitors might help determine the extent to which these cells rely on the phosphocreatine shuttle for rapid energy production to sustain growth. patsnap.com Conversely, CK activators could be employed to study conditions of high metabolic stress, such as ischemia or neurodegeneration, to explore whether boosting phosphocreatine production can offer protective effects against cellular damage. patsnap.com The development of isoenzyme-specific modulators would be particularly powerful, allowing researchers to target cytosolic (muscle or brain types) or mitochondrial creatine kinase separately, thereby untangling their distinct contributions to cellular energy homeostasis. nih.gov
| Modulator Type | Mechanism of Action | Potential Research Application | Example Research Question |
|---|---|---|---|
| CK Inhibitors (General) | Reduce overall CK activity, lowering phosphocreatine production. patsnap.com | Studying cellular reliance on the CK/phosphocreatine system for energy buffering. | Is the CK system essential for the survival of rapidly proliferating cancer cells? patsnap.com |
| CK Activators (General) | Boost CK activity, increasing phosphocreatine production. patsnap.com | Investigating the therapeutic potential of enhancing energy reserves in metabolic stress. | Can enhanced phosphocreatine levels protect cardiac cells from ischemic damage? patsnap.com |
| Isoenzyme-Specific Inhibitors (e.g., MtCK) | Selectively block a specific CK isoenzyme. | Elucidating the unique role of mitochondrial phosphocreatine production in regulating respiration. | How does inhibiting MtCK specifically affect the coupling of oxidative phosphorylation to cellular ATPases? |
| Isoenzyme-Specific Activators (e.g., MM-CK) | Selectively enhance the activity of a specific CK isoenzyme. | Determining the role of cytosolic CK in localized ATP regeneration at sites of high consumption. | Does activating muscle-specific CK improve contractile function during intense exercise? |
Integration of Multi-Omics Data for Systems-Level Understanding of Phosphocreatine Dynamics
Understanding the full impact of phosphocreatine dynamics requires a holistic, systems-level approach. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build comprehensive models of cellular metabolism. nih.gov By analyzing these different layers of biological information together, researchers can move beyond studying isolated components and begin to understand how networks of genes, proteins, and metabolites interact to regulate phosphocreatine homeostasis. mixomics.org
Computational methods are being developed to facilitate this integration. For example, the COSMOS (Causal Oriented Search of Multi-Omic Space) tool combines phosphoproteomics, transcriptomics, and metabolomics data with extensive prior knowledge of signaling, metabolic, and gene regulatory networks. ebi.ac.ukscispace.com Applying such methods to studies of phosphocreatine metabolism could generate novel mechanistic hypotheses. For instance, multi-omics analysis could reveal how a pathological condition alters not only the levels of phosphocreatine (metabolomics) but also the expression of creatine kinase isoenzymes (proteomics), the transcription factors that regulate them (transcriptomics), and the signaling pathways that control their activity (phosphoproteomics). scispace.com This integrated approach is essential for identifying previously unknown regulatory pathways and understanding how dysregulation of the phosphocreatine system contributes to complex diseases from a systemic perspective. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, and how can purity be validated?
- Methodological Answer : Synthesis typically involves phosphonomethylation of methylglycine derivatives under controlled pH conditions. For example, isopropylamine salt formation is a common intermediate step to stabilize the compound . Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect trace impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, particularly to verify phosphonoamino group incorporation .
Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. UV-Vis spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to monitor decomposition products. Evidence suggests phosphonoamino-containing compounds may hydrolyze under acidic conditions, necessitating pH-controlled storage (neutral to slightly alkaline buffers) .
Advanced Research Questions
Q. How can contradictory data on the compound’s hydrolytic stability be resolved in different experimental setups?
- Methodological Answer : Discrepancies often arise from differences in solvent systems or pH. For instance, acid-catalyzed hydrolysis of N-imino glycine derivatives is documented in trifluoroacetic acid (TFA) but mitigated in acetonitrile-water mixtures . Researchers should employ real-time NMR or infrared (IR) spectroscopy to track hydrolysis kinetics and identify degradation pathways. Controlled experiments comparing aqueous vs. organic solvent systems are essential to isolate variables .
Q. What advanced strategies can be used to study the compound’s interaction with metal ions or biological targets?
- Methodological Answer : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) provide thermodynamic and kinetic data on metal-binding affinity. For biological targets (e.g., enzymes), molecular docking simulations paired with mutagenesis studies can map interaction sites. Phosphonoamino groups often act as transition-state analogs, making enzymatic inhibition assays (e.g., fluorescence-based activity monitoring) critical .
Q. How do structural modifications (e.g., substituents on the phosphonoamino group) impact the compound’s reactivity or bioactivity?
- Methodological Answer : Comparative studies using analogs (e.g., N-ethyl or N-propyl derivatives) require systematic synthesis and characterization. X-ray crystallography or cryo-electron microscopy can resolve structural differences, while computational methods (density functional theory, DFT) predict electronic effects on reactivity. Bioactivity assays (e.g., enzyme inhibition or cellular uptake studies) should correlate structural changes with functional outcomes .
Q. What analytical challenges arise in quantifying trace metabolites of this compound in complex biological matrices?
- Methodological Answer : Matrix effects in biological samples (e.g., serum or plant tissues) necessitate solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride labeling) for enhanced detection. Ultra-high-performance LC (UHPLC) with triple-quadrupole MS in multiple reaction monitoring (MRM) mode improves sensitivity. Internal standards (e.g., isotopically labeled analogs) are required for accurate quantification .
Experimental Design & Data Analysis
Q. How should researchers design experiments to distinguish between covalent and non-covalent interactions of this compound with proteins?
- Methodological Answer : Use covalent trapping agents (e.g., iodoacetamide) to block non-specific binding. Differential scanning fluorimetry (DSF) or hydrogen-deuterium exchange (HDX) MS can detect conformational changes in proteins upon non-covalent binding. For covalent interactions, LC-MS/MS peptide mapping identifies adduct formation sites .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity or efficacy studies?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are standard for dose-response analysis. Bayesian hierarchical models account for inter-experimental variability. For omics-scale data (e.g., transcriptomics), pathway enrichment analysis (e.g., Gene Ontology) contextualizes biological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
